molecular formula C28H24N4O5S B11537094 N-benzyl-4-methyl-N-(2-{[(2E)-2-(2-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)benzenesulfonamide

N-benzyl-4-methyl-N-(2-{[(2E)-2-(2-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)benzenesulfonamide

Cat. No.: B11537094
M. Wt: 528.6 g/mol
InChI Key: GWAAXGIKXGBXKX-VUTHCHCSSA-N
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Description

N-BENZYL-4-METHYL-N-(2-{N’-[(E)-(2-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that combines benzyl, methyl, nitrophenyl, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-4-METHYL-N-(2-{N’-[(E)-(2-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENE-1-SULFONAMIDE typically involves a multi-step process. One common method includes the reaction of 4-methylbenzylamine with p-toluenesulfonyl chloride to form 4-methyl-N-(4-methylbenzyl)benzenesulfonamide . This intermediate is then reacted with 2-nitrobenzaldehyde in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-4-METHYL-N-(2-{N’-[(E)-(2-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The benzyl and methyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-BENZYL-4-METHYL-N-(2-{N’-[(E)-(2-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-BENZYL-4-METHYL-N-(2-{N’-[(E)-(2-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-BENZYL-4-METHYL-N-(2-{N’-[(E)-(2-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C28H24N4O5S

Molecular Weight

528.6 g/mol

IUPAC Name

2-[benzyl-(4-methylphenyl)sulfonylamino]-N-[(E)-(2-nitrophenyl)methylideneamino]benzamide

InChI

InChI=1S/C28H24N4O5S/c1-21-15-17-24(18-16-21)38(36,37)31(20-22-9-3-2-4-10-22)27-14-8-6-12-25(27)28(33)30-29-19-23-11-5-7-13-26(23)32(34)35/h2-19H,20H2,1H3,(H,30,33)/b29-19+

InChI Key

GWAAXGIKXGBXKX-VUTHCHCSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)N/N=C/C4=CC=CC=C4[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)NN=CC4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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